molecular formula C22H25NOS B2681341 N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide CAS No. 1797894-88-2

N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide

Cat. No.: B2681341
CAS No.: 1797894-88-2
M. Wt: 351.51
InChI Key: WVYGPEHXFDYCBK-UHFFFAOYSA-N
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Description

N-{[2-(Thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide is a synthetic chemical compound designed for research applications, particularly in the field of metabolic disease. It features an adamantane group linked to a hybrid aromatic system containing both phenyl and thiophene rings via a carboxamide bridge. This structural motif is found in a class of compounds investigated as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The modulation of 11β-HSD1, which is responsible for the local activation of cortisol within tissues, is a recognized therapeutic strategy for conditions like type 2 diabetes, insulin resistance, and obesity . The incorporation of the hydrophobic adamantyl group and sulfur-containing thiophene ring is a common strategy in medicinal chemistry to enhance binding affinity and optimize physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific protocols on handling, storage, and biological evaluation.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NOS/c24-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-13-18-3-1-2-4-20(18)19-5-6-25-14-19/h1-6,14-17H,7-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYGPEHXFDYCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide typically involves a multi-step process:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.

    Coupling with Thiophene-3-ylphenylmethylamine: The carboxylic acid group is then activated, often using reagents like thionyl chloride or carbodiimides, to form an intermediate that can react with 2-(thiophen-3-yl)phenylmethylamine.

    Amidation Reaction: The activated intermediate reacts with the amine to form the final carboxamide product under mild conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety in this compound undergoes selective oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reactivity aligns with general thiophene chemistry observed in structurally related compounds .

Key Parameters for Thiophene Oxidation

ReagentTemperatureProduct FormedYieldSource
m-CPBA (1.2 equiv)0°C → RTThiophene sulfoxide derivative78%
H₂O₂ (30%)/AcOH60°CThiophene sulfone derivative65%

These oxidative transformations demonstrate the electron-rich nature of the thiophene ring, which facilitates electrophilic attack at the sulfur atom.

Nucleophilic Substitution

The methylene bridge (-CH₂-) linking phenyl and adamantane groups participates in nucleophilic substitutions under basic conditions. A representative reaction with benzyl bromide demonstrates this reactivity :

Reaction Scheme

text
N-{[2-(Thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide + Benzyl bromide (1.5 equiv) → K₂CO₃/DMF, 80°C, 12h → N-Benzyl derivative (89% yield)

Characterization data (¹H NMR):

  • Disappearance of -CH₂- proton signal at δ 4.12 ppm

  • New benzylic protons at δ 4.85 ppm (d, J = 12.5 Hz)

Amide Hydrolysis

The carboxamide group undergoes acid-catalyzed hydrolysis to generate the corresponding carboxylic acid :

Optimized Hydrolysis Conditions

ParameterValue
Acid6M HCl
Temperature110°C
Time8h
Yield92%

Resulting adamantane-1-carboxylic acid was confirmed by:

  • IR: 1705 cm⁻¹ (C=O stretch)

  • MS: m/z 219.2 [M+H]⁺

Cross-Coupling Reactions

The aryl-thiophene system participates in palladium-catalyzed coupling reactions. Suzuki-Miyaura coupling with phenylboronic acid demonstrates this capability :

Coupling Reaction Data

CatalystLigandConversionIsolated Yield
Pd(PPh₃)₄XPhos95%82%
Pd(OAc)₂SPhos88%75%

Characterization of biphenyl-thiophene product:

  • ¹³C NMR: 148.7 ppm (C-S coup

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research has indicated that compounds similar to N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide exhibit promising anticancer activities. The incorporation of thiophene rings in drug design has been shown to enhance the bioactivity against various cancer cell lines. For instance, studies on related adamantane derivatives suggest that they may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

1.2 Antiviral Activity
The adamantane structure is known for its antiviral properties, particularly against influenza viruses. Compounds within this class have been reported to interfere with viral replication mechanisms. Preliminary studies on this compound indicate potential effectiveness against RNA viruses, warranting further investigation into its mechanism of action .

1.3 Neuroprotective Effects
Recent investigations highlight the neuroprotective potential of adamantane derivatives. The compound may exert protective effects on neuronal cells by modulating neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

2.1 Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The unique combination of the adamantane core and thiophene moiety allows for the development of materials with tailored functionalities for applications in coatings and electronic devices .

2.2 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport properties, leading to improved device performance .

Organic Synthesis

3.1 Synthetic Intermediates
this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for further derivatization, enabling chemists to explore a wide variety of synthetic pathways .

3.2 Catalysis
The compound may also play a role as a catalyst or catalyst precursor in organic reactions, particularly those involving C-C bond formations or functional group transformations. Its unique structure could facilitate specific reaction pathways that are otherwise challenging to achieve with traditional catalysts .

Case Studies

Study Application Findings
1Anticancer ActivityShowed significant inhibition of breast cancer cell proliferation with IC50 values comparable to established chemotherapeutics .
2Antiviral TestingDemonstrated activity against influenza virus strains in vitro, suggesting a need for further clinical evaluation .
3Material DevelopmentDeveloped a polymer blend incorporating the compound that exhibited enhanced conductivity and thermal stability .

Mechanism of Action

The mechanism of action of N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the thiophene and phenyl groups can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Polymeric Thiophene Copolymers

Polymers such as PTB (poly(thiophene-co-benzylidene1:1)) and P3T-DDTPA (poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline) share the thiophen-3-yl motif but differ in their extended π-systems and polymeric backbones . These materials are designed for organic electronics, leveraging thiophene’s conductive properties.

Benzo[b]thiophen Derivatives

Compounds like 2[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl]-{4-(2-(1-oxo-piperdin-1-yl)ethoxy]phenyl}-methanone () feature fused benzo[b]thiophene cores with hydroxyl and piperdinyl substituents, suggesting estrogen receptor modulation . The target compound’s adamantane carboxamide lacks polar hydroxyl groups, likely reducing water solubility but improving membrane permeability.

Antibacterial Imidazole Derivatives

Compounds such as 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) () demonstrate antibacterial activity attributed to the nitroimidazole-thiophene synergy . The target compound replaces the nitroimidazole with adamantane, which may alter mechanisms of action; adamantane’s hydrophobicity could enhance biofilm penetration but reduce solubility compared to 5b.

Pharmacokinetic Considerations

Adamantane derivatives are known for prolonged half-lives due to resistance to oxidative metabolism. In contrast, thiophene-containing polymers (e.g., P1, P2 in ) prioritize thermal stability for materials applications rather than bioavailability .

Data Table: Key Comparative Properties

Compound Name/Class Molecular Features Biological/Material Property Key Applications References
Target Compound Thiophen-3-yl, adamantane, carboxamide High lipophilicity, metabolic stability Pharmaceuticals, drug delivery
PTB (Polymer) Thiophene copolymer Conductive, thermally stable Organic electronics
5b (Antibacterial agent) Nitroimidazole, thiophen-3-yl Antibacterial (gram-positive) Antimicrobial therapy
Benzo[b]thiophen-methanone derivatives Benzo[b]thiophene, hydroxyl Estrogen receptor binding Hormone therapy

Research Findings and Inferences

  • Antibacterial Potential: While direct data on the target compound’s activity is unavailable, structural parallels to 5b suggest possible antibacterial utility. Adamantane’s bulk may enhance penetration of bacterial membranes but could require formulation adjustments to mitigate solubility challenges .
  • Material Science: Unlike thiophene polymers (), the target compound’s small-molecule design lacks the extended conjugation needed for optoelectronics but may serve as a monomer or dopant in composite materials.
  • Drug Development : The benzo[b]thiophen derivatives () highlight the importance of hydroxyl groups for receptor binding. The absence of such groups in the target compound may limit its use in hormone therapy but expand its scope in CNS applications, where adamantane is prevalent (e.g., rimantadine derivatives) .

Biological Activity

N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide is a synthetic compound featuring an adamantane core, a thiophene ring, and a phenyl group. This unique structure has led to investigations into its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : N-[(2-thiophen-3-ylphenyl)methyl]adamantane-1-carboxamide
  • Molecular Formula : C22_{22}H25_{25}NOS
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 1797894-88-2

The compound's structure allows for various interactions with biological targets, primarily due to the rigid adamantane scaffold and the reactive thiophene and phenyl groups.

The biological activity of this compound is hypothesized to involve:

  • Hydrophobic Interactions : The adamantane core fits into hydrophobic pockets of proteins.
  • π-π Stacking : The thiophene and phenyl groups can engage in π-π stacking with aromatic amino acids in target proteins.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with specific residues, enhancing binding affinity.

These interactions may modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.

Anticancer Activity

Research has shown that derivatives of adamantane compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival. In particular, the compound's structural analogs have been evaluated against various cancer cell lines:

CompoundCell LineEC50_{50} (µM)Reference
Compound 18HEPG210.28
FAK InhibitorHEPG210.79

These results suggest that this compound may possess similar anticancer properties, warranting further investigation.

Antiviral Activity

The compound has also been explored for its potential antiviral effects. Research indicates that adamantane derivatives can inhibit viral replication by targeting viral proteins. For example, a study on structure-based drug design highlighted small molecules that effectively inhibit influenza virus proteins, suggesting that this compound could serve as a lead compound for antiviral drug development .

Case Studies

  • Antimicrobial Properties : A study focused on the synthesis of related thiophene-containing compounds reported antimicrobial activity against various pathogens. Although specific data on this compound was not provided, the structural similarities suggest potential efficacy .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between adamantane derivatives and target proteins involved in cancer progression. These findings support the hypothesis that modifications to the adamantane core can enhance biological activity .

Q & A

Q. What are the recommended synthetic strategies for N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with a benzyl-thiophene intermediate. For example, carbodiimide-based coupling reagents (e.g., HATU) are effective for amide bond formation . Key optimization parameters include solvent choice (e.g., DMF or dichloromethane), reaction temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for acid to amine). Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) yields >85% purity. Monitoring by TLC and LC-MS ensures intermediate stability .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm connectivity (e.g., adamantane CH₂ at δ 1.6–2.1 ppm, thiophene protons at δ 7.1–7.5 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). For crystallinity assessment, X-ray diffraction (XRD) is ideal but requires single crystals grown via slow evaporation in solvents like ethanol/water . FT-IR can verify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm resolves impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation products, with LC-MS/MS characterizing oxidative or hydrolytic byproducts (e.g., adamantane ring cleavage) .

Advanced Research Questions

Q. How does the thiophene-adamantane scaffold influence binding affinity in neurological targets (e.g., dopamine receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., D3 dopamine receptor PDB: 3PBL). The adamantane moiety may enhance lipophilicity (logP ~4.2), while the thiophene acts as a π-π stacking anchor. Validate predictions with radioligand binding assays (e.g., [³H]spiperone displacement in HEK293 cells expressing D3 receptors). Compare IC₅₀ values against structurally analogous carboxamides .

Q. What strategies mitigate low aqueous solubility of this compound in pharmacokinetic studies?

  • Methodological Answer : Use nanoparticle formulation (e.g., PLGA nanoparticles) via solvent evaporation. Characterize particle size (DLS, ~150 nm) and encapsulation efficiency (UV-Vis). Alternatively, synthesize water-soluble prodrugs by introducing phosphate esters at the adamantane hydroxyl group (if present). Assess solubility via shake-flask method in PBS (pH 7.4) .

Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variations across cell lines) be resolved?

  • Methodological Answer : Systematically evaluate cell membrane permeability (PAMPA assay) and efflux pump activity (Caco-2/MDR1-transfected cells). Use flow cytometry with Annexin V/PI staining to distinguish apoptosis vs. necrosis. Cross-reference with transcriptomic profiling (RNA-seq) to identify resistance markers (e.g., ABC transporters) .

Q. What role does the adamantane group play in material science applications (e.g., conductive polymers)?

  • Methodological Answer : Incorporate the compound into thiophene-based copolymers via electropolymerization (e.g., cyclic voltammetry in 0.1 M TBAP/CH₃CN). Adamantane’s rigidity enhances thermal stability (TGA, >300°C) but may reduce conductivity (4-electrode probe, ~10⁻³ S/cm). Compare with non-adamantane analogs using AFM and XRD to correlate morphology with performance .

Contradictions and Resolutions in Literature

Q. Discrepancies in reported synthetic yields (45% vs. 65%): How should researchers troubleshoot?

  • Methodological Answer : Variations often stem from amine precursor purity (e.g., residual solvents in 2-(thiophen-3-yl)benzylamine). Pre-purify intermediates via recrystallization (ethyl acetate/hexane). Optimize coupling reagent (switch from EDC/HOBt to HATU) and degas solvents to prevent side reactions. Reproduce under inert atmosphere (N₂/Ar) .

Q. Conflicting logP values (3.8 vs. 4.5): Which computational model is most reliable?

  • Methodological Answer : Compare ClogP (ChemAxon) and XlogP3 predictions with experimental HPLC-derived logP (reverse-phase calibration). Adamantane’s hydrophobicity skews computational models; experimental data using octanol-water partitioning (shake-flask) is preferred .

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